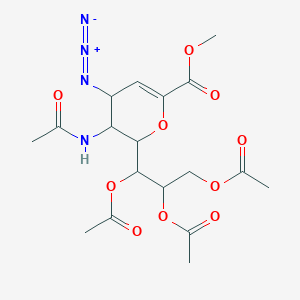

Zanamivir Azide Triacetate Methyl Ester

Description

Contextualization of Zanamivir (B325) as a Prototypical Neuraminidase Inhibitor and its Derivatives in Antiviral Research

Zanamivir holds a landmark position in the history of antiviral drug development as the first commercially developed neuraminidase inhibitor. nih.gov Approved in 1999, it represented a new class of antiviral agents designed to combat both influenza A and B viruses. axios-research.com The drug works by inhibiting the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells, thereby preventing the spread of infection. biosynth.com

The development of Zanamivir was a triumph of rational drug design, leveraging the known crystal structure of the neuraminidase enzyme. nih.gov This structure-based approach allowed for the creation of a transition-state analogue inhibitor that binds to the enzyme's active site with high affinity. nih.gov The success of Zanamivir spurred further research into neuraminidase inhibitors and established it as a template for the development of new antiviral drugs. nih.gov The ongoing effort to create more potent neuraminidase inhibitors is driven by the need to combat the emergence of drug-resistant influenza strains. nih.govnih.gov This has led to the synthesis of numerous Zanamivir derivatives, with modifications aimed at enhancing inhibitory activity, improving bioavailability, and overcoming resistance. nih.govnih.gov

The Role of Zanamivir Azide (B81097) Triacetate Methyl Ester as a Key Synthetic Intermediate and Research Probe

Zanamivir Azide Triacetate Methyl Ester is primarily recognized as a crucial synthetic intermediate in the preparation of Zanamivir and its derivatives. kerton-industry.com Its chemical structure contains several key features that make it a versatile building block for medicinal chemists. The azide group is particularly significant, as it can be readily converted to other functional groups. For instance, the reduction of the azide group to an amine is a key step in the synthesis of Zanamivir itself, which features a guanidino group at that position. nih.gov

Furthermore, the azide functionality makes this compound a valuable precursor for the synthesis of novel Zanamivir analogues through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of triazole-linked derivatives, enabling the exploration of a wide range of chemical modifications at this position on the Zanamivir scaffold. nih.gov This approach has been used to synthesize C-4 triazole analogues of Zanamivir. nih.gov While not a research probe in its own right, its utility in synthesizing molecules with reporter tags (like biotin) through click chemistry positions it as a key precursor for creating such probes. researchgate.net The methyl ester and triacetate protecting groups are also important for synthetic strategies, allowing for controlled manipulation of the molecule during the synthesis of more complex derivatives. nih.gov

Research Rationale and Scope of Investigation into this compound

The primary rationale for the synthesis and investigation of this compound is its strategic importance in the development of new antiviral agents. globethesis.com The study of this intermediate is not typically focused on its own biological activity, but rather on its utility as a versatile platform for generating a diverse library of Zanamivir derivatives. nih.govglobethesis.com The overarching goal of this research is to identify new compounds with improved therapeutic profiles compared to the parent drug, Zanamivir. nih.gov

The scope of investigation involving this compound is therefore centered on several key areas of medicinal chemistry:

Development of Novel Synthetic Methodologies: Researchers explore efficient and scalable synthetic routes to produce this compound and to convert it into various derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a range of analogues from this intermediate, chemists can systematically investigate how different chemical modifications affect the compound's ability to inhibit the neuraminidase enzyme. globethesis.com This provides valuable insights for the rational design of more potent inhibitors. globethesis.com

Overcoming Drug Resistance: A major driver of this research is the emergence of influenza strains resistant to existing neuraminidase inhibitors. nih.gov By creating novel derivatives, scientists aim to discover compounds that can effectively inhibit these resistant strains.

Improving Pharmacokinetic Properties: Zanamivir has low oral bioavailability. nih.gov Research using this compound as a starting material can lead to the development of prodrugs or other derivatives with improved absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

In essence, this compound is a cornerstone for research aimed at expanding the arsenal (B13267) of anti-influenza therapeutics. Its investigation is a means to an end: the discovery and development of next-generation neuraminidase inhibitors.

Chemical Data

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 130525-58-5 |

| Molecular Formula | C₁₈H₂₄N₄O₁₀ |

| Molecular Weight | 456.41 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Melting Point | 56-61°C |

| Purity | ≥95% |

Properties

Molecular Formula |

C18H24N4O10 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

methyl 3-acetamido-4-azido-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23) |

InChI Key |

ANKWFOHGBMGGAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Zanamivir Azide Triacetate Methyl Ester

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester simplifies the complex structure to logical precursors, highlighting the core synthetic challenges. The primary disconnections involve the C-4 azide and the protective groups on the glycerol (B35011) side chain and the carboxylic acid.

The key strategic disconnections are:

C4-N3 Bond: The azide group at the C-4 position is a critical pharmacophore that is later reduced to an amine and converted to a guanidinium (B1211019) group in the final Zanamivir molecule. Retrosynthetically, this bond can be disconnected to a C-4 hydroxyl group, which would require activation for nucleophilic substitution. This points to a precursor such as a fully protected sialic acid derivative.

Acyl and Ester Groups: The triacetate groups on the C-7, C-8, and C-9 positions and the methyl ester at C-1 are protecting groups. Their removal in a retrosynthetic sense reveals the polyhydroxylated carboxylic acid structure characteristic of sialic acid, the natural chiral starting material.

This analysis identifies a protected derivative of N-acetylneuraminic acid (sialic acid) as a logical starting point for the synthesis. The forward synthesis would therefore focus on the strategic protection of functional groups, followed by the stereocontrolled introduction of the azide at the C-4 position.

Precursors and Starting Material Derivations

The synthesis of the Zanamivir scaffold, and consequently its azide intermediate, relies heavily on the use of chiral pool starting materials to establish the correct stereochemistry.

Utilization of Sialic Acid Derivatives as Chiral Scaffolds

The most direct and historically significant synthetic route to Zanamivir and its intermediates begins with N-acetylneuraminic acid (Neu5Ac), also known as sialic acid. nih.govresearchgate.net This nine-carbon sugar provides the necessary carbon backbone and inherent stereochemistry, making it an ideal chiral scaffold. globethesis.com

The initial steps in the synthesis involve the protection of the reactive functional groups of sialic acid:

Esterification: The carboxylic acid at the C-2 position is typically converted to its methyl ester to prevent its interference in subsequent reactions. nih.gov

Acetylation: The four hydroxyl groups (at C-4, C-7, C-8, C-9) and the N-acetyl group are acetylated using acetic anhydride (B1165640). This per-acetylation protects the hydroxyls and enhances the solubility of the intermediate in organic solvents. nih.govnih.gov

This protected derivative, Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-D-neuraminate, serves as a key precursor for the subsequent introduction of the azide group.

Alternative Chiral Pool Building Blocks in Zanamivir Scaffold Construction

Due to the high cost and limited availability of sialic acid, significant research has been directed toward developing synthetic routes from more accessible carbohydrate-derived chiral pools. nih.govtandfonline.com These alternative strategies construct the dihydropyran core from simpler, less expensive starting materials.

| Starting Material | Synthetic Strategy Highlights | Reference(s) |

| D-glucono-δ-lactone | Converted into a key aldehyde intermediate. An asymmetric aza-Henry reaction is used to introduce the nitrogen-containing substituent at C-5, avoiding hazardous azide reagents in that specific step. nih.govmdpi.comnih.gov | |

| D-araboascorbic acid | Utilized in a 13-step total synthesis. An organocatalyzed Michael addition is a key step in building the carbon framework. nih.gov | |

| D-mannose | Used to prepare a chiral hydroxylamine (B1172632) intermediate which then reacts with an aldehyde derived from D-glucono-δ-lactone. nih.govmdpi.com |

These alternative routes, while often longer, provide cost-effective and scalable pathways to the Zanamivir scaffold, demonstrating the versatility of carbohydrates as synthetic building blocks. tandfonline.com

Key Synthetic Steps and Reaction Mechanisms for Zanamivir Azide Triacetate Methyl Ester Formation

The formation of the target compound from a protected sialic acid precursor involves critical C-C bond formation and stereocontrolled substitutions.

Stereoselective Azidation Methodologies and Stereochemical Control

The introduction of the azide group at the C-4 position is arguably the most critical step in forming the this compound intermediate. The reaction must proceed with high stereoselectivity to yield the desired α-azido isomer, which corresponds to the equatorial position on the dihydropyran ring.

Several methodologies have been developed to achieve this transformation:

From a 2,3-Unsaturated Derivative: A common and effective strategy involves creating a double bond between C-2 and C-3 of the protected sialic acid methyl ester. This is often achieved via an elimination reaction. nih.gov The resulting alkene can then be reacted with an azide source, such as trimethylsilyl (B98337) azide (TMSN3), typically activated by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov The reaction proceeds via a backside nucleophilic attack (SN2-type mechanism) on an intermediate, ensuring the azide adds from the face opposite to the departing group, thus controlling the stereochemistry at C-4. nih.gov

From a 4-Hydroxy Intermediate: An alternative route involves the selective deacetylation at C-4 to reveal the hydroxyl group. This alcohol is then activated, for instance by converting it into a triflate (a good leaving group) using trifluoromethanesulfonic anhydride. Subsequent reaction with sodium azide (NaN3) leads to the desired C-4 azido (B1232118) compound via an SN2 inversion of stereochemistry. google.com

The stereochemical outcome is paramount, as the correct orientation of the C-4 substituent is essential for the final drug's ability to bind to the neuraminidase enzyme.

| Method | Key Reagents | Mechanism | Reference(s) |

| From 2,3-alkene | Trimethylsilyl azide (TMSN3), TMSOTf | Backside nucleophilic attack | nih.govnih.gov |

| From 4-OH | 1. Trifluoromethanesulfonic anhydride 2. Sodium azide (NaN3) | SN2 substitution with inversion | google.com |

Regioselective Acetylation Strategies

Regioselective acetylation is crucial for protecting the hydroxyl groups on the glycerol side chain (C-7, C-8, C-9) while allowing for selective reaction at other positions, such as C-4. In the primary synthetic route starting from sialic acid, this is typically achieved by treating the sialic acid methyl ester with acetic anhydride in the presence of an acid catalyst. nih.gov This global acetylation protects all hydroxyl groups.

To achieve selective reactions later in the synthesis, specific protecting groups that can be removed under different conditions might be employed. However, for the direct synthesis of this compound, the key regioselectivity occurs not during the acetylation itself, but in the subsequent step where the C-4 acetate (B1210297) is selectively transformed to introduce the azide functionality while the more stable ester-linked acetates on the glycerol side chain remain intact. This difference in reactivity is a cornerstone of the synthetic strategy.

Methyl Esterification Protocols

The synthesis of this compound typically begins with N-acetylneuraminic acid (sialic acid). A crucial initial step is the esterification of the carboxylic acid group at the C-1 position to form the methyl ester. This transformation is vital as it protects the carboxyl group, preventing it from interfering with subsequent reactions.

A highly efficient and green protocol for this esterification involves the use of an ion-exchange resin, specifically Dowex-H+, which functions as a recyclable solid acid catalyst. In this procedure, N-acetylneuraminic acid is stirred in methanol (B129727) at room temperature in the presence of the Dowex-H+ resin. This method is notable for its mild conditions and high yield, often reaching up to 99%. The use of a solid catalyst simplifies the workup process, as the catalyst can be easily removed by filtration, aligning with green chemistry principles by minimizing waste.

| Protocol | Starting Material | Reagents/Catalyst | Conditions | Yield | Reference |

| Catalytic Esterification | N-acetylneuraminic acid | Methanol, Dowex-H+ resin | Room Temperature, 10 hours | 99% |

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of this compound involves leveraging advanced techniques that improve efficiency, yield, and sustainability.

Chemoenzymatic Synthesis Routes

Chemoenzymatic strategies offer a powerful approach by combining the high selectivity of enzymatic reactions with the versatility of traditional chemical synthesis. A key chemoenzymatic route to zanamivir precursors involves the enzyme N-acetylneuraminic acid (Neu5Ac) aldolase. nih.gov This enzyme catalyzes the aldol (B89426) condensation between pyruvate (B1213749) and various mannose analogues. nih.gov

In a representative synthesis, C-6 modified mannose derivatives are reacted with pyruvate in a buffered solution (pH 7.5) containing Neu5Ac aldolase. This enzymatic step creates the fundamental sialic acid scaffold with high stereocontrol. nih.gov The resulting Neu5Ac analogues are then subjected to a series of chemical transformations, including protection of hydroxyl and carboxylic acid groups, followed by the introduction of the azide at the C-4 position using sodium azide. nih.gov This combination of a selective enzymatic reaction with subsequent chemical steps exemplifies an efficient chemoenzymatic pathway to access precursors of the target compound. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable pharmaceutical manufacturing processes. In the context of this compound synthesis, several green strategies are particularly relevant:

Use of Catalysts: As mentioned in the esterification protocol, employing recyclable solid acid catalysts like Dowex-H+ resin instead of stoichiometric mineral acids reduces waste and simplifies purification.

Renewable Feedstocks: While many syntheses start from sialic acid, alternative routes have been developed from less expensive and more readily available starting materials like D-glucono-δ-lactone or D-araboascorbic acid, reducing reliance on costly natural extracts. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product is a core principle. While azide chemistry can be hazardous, its use in continuous-flow reactors can significantly improve safety and control, representing a green engineering solution. researchgate.netresearchgate.net

Benign Solvents: The use of eco-friendly solvents like water, ethanol, or supercritical CO₂ is encouraged to replace hazardous traditional organic solvents, reducing environmental impact. jocpr.com

Organocatalysis: The use of small organic molecules as catalysts, such as thiourea (B124793) derivatives in Michael additions for alternative zanamivir syntheses, avoids the use of heavy metals and offers milder reaction conditions. mdpi.comnih.gov

Role as a Versatile Synthetic Intermediate for Functionalized Zanamivir Analogues

This compound is a pivotal intermediate due to the strategic placement of the azide group, which serves as a chemical handle for a wide range of modifications. nih.gov

Modifications at the Azide Group via Click Chemistry and other Bioorthogonal Reactions

The azide functional group is exceptionally well-suited for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govalliedacademies.org This reaction allows for the efficient and highly specific covalent linking of the zanamivir scaffold to a virtually limitless variety of alkyne-containing molecules, generating stable 1,4-disubstituted 1,2,3-triazole rings. nih.govalliedacademies.org

Researchers have utilized this strategy to synthesize libraries of novel zanamivir analogues. For instance, a series of sixteen 4-triazole-modified zanamivir analogues were synthesized by reacting a C-4 azido precursor with different terminal alkynes. nih.gov These reactions are typically high-yielding and tolerant of various functional groups, making them ideal for generating chemical diversity. nih.gov

| Reaction Type | Reactants | Product | Key Features | Reference |

| CuAAC Click Chemistry | Zanamivir azide precursor, Terminal alkyne | 1,4-disubstituted 1,2,3-triazole analogue | High yield, high regioselectivity, mild conditions | nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Zanamivir azide precursor, Strained cyclooctyne | 1,2,3-triazole analogue | Copper-free, suitable for biological systems | nih.gov |

| Staudinger Ligation | Zanamivir azide precursor, Triphenylphosphine derivative | Amide-linked conjugate | Forms a stable amide bond | nih.gov |

Beyond the CuAAC reaction, the azide group can participate in other bioorthogonal reactions like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov This "copper-free" click reaction uses strained cyclooctynes and is particularly valuable for biological applications where the potential toxicity of a copper catalyst is a concern. nih.gov Another bioorthogonal transformation is the Staudinger ligation, where the azide reacts with a phosphine (B1218219) derivative to form a stable amide bond. nih.gov

Functionalization Strategies for Enhanced Structural Diversity

The versatility of the azide group extends beyond cycloaddition reactions, providing multiple pathways to enhance the structural diversity of zanamivir analogues.

One of the most significant transformations is the reduction of the azide to a primary amine. nih.gov This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), triphenylphosphine, or catalytic hydrogenation with catalysts like Lindlar's catalyst. nih.gov A patent also describes the use of zinc dust and ammonium (B1175870) chloride for this reduction. google.com The resulting C-4 amino group is a key functional moiety. It can be further derivatized or, critically, it can be guanidinylated to install the 4-guanidino group that is characteristic of zanamivir itself and essential for its high-affinity binding to the neuraminidase enzyme. nih.gov

The ability to either convert the azide into a triazole ring via click chemistry or reduce it to an amine for further functionalization makes this compound a crucial branching point in the synthesis of new neuraminidase inhibitors. The two distinct and highly efficient chemical pathways originating from the single azide group allow for the systematic exploration of the chemical space around the zanamivir scaffold.

Intermediacy in the Total Synthesis of Zanamivir and its Advanced Derivatives

This compound is a pivotal intermediate compound in the chemical synthesis of the neuraminidase inhibitor Zanamivir and its derivatives. kerton-industry.com Its strategic importance lies in the presence of the C4-azido group, which serves as a masked form of the C4-amino group essential for the final guanidinylation step that completes the Zanamivir structure.

The synthesis of this intermediate is a key step in several reported routes to Zanamivir. google.com One established pathway involves the treatment of Methyl 5-acetamido-4-hydroxy-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate with trifluoromethanesulfonic anhydride, followed by the introduction of the azide group using sodium azide. google.com This transformation efficiently installs the necessary nitrogen functionality at the C4 position with the correct stereochemistry.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product |

|---|---|---|

| Methyl 5-acetamido-4-hydroxy-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate | 1. Trifluoromethanesulfonic anhydride 2. Sodium azide | Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (this compound) |

Once formed, the this compound undergoes a critical reduction step to unmask the amino group. Various reagents have been employed for this transformation, reflecting the versatility of the azide functional group. Methods include reduction with hydrogen sulphide in pyridine, tin(II) chloride, or catalytic hydrogenation using palladium on carbon (Pd/C). google.comnih.govmdpi.com The resulting product is Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate. google.com

This 4-amino intermediate is then subjected to guanidinylation. The final steps involve reaction with a guanidinylating agent, such as S-methylisothiourea, followed by saponification (hydrolysis of the ester and acetate groups) to yield Zanamivir. google.comnih.gov

Table 2: Key Transformation Steps from this compound to Zanamivir

| Step | Intermediate | Primary Reagents | Product |

|---|---|---|---|

| 1. Azide Reduction | This compound | Hydrogen sulphide/pyridine or SnCl₂ or H₂/Pd/C | Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate |

| 2. Guanidinylation & Saponification | Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate | 1. S-methylisothiourea 2. Hydrolysis (e.g., Dowex 50Wx8 in aq. NH₄OH) | Zanamivir |

The utility of this compound extends to the synthesis of advanced Zanamivir derivatives. kerton-industry.com The azide group is a versatile precursor that can be transformed into other functionalities, such as triazoles, or reduced to the amine which can then be derivatized. nih.gov For instance, the synthesis of N-Boc protected derivatives has been achieved from the corresponding azide intermediate, allowing for further modifications at the C-5 position. nih.gov This chemical handle enables researchers to explore structure-activity relationships by creating novel analogues with modified side chains or substituents, contributing to the development of new potential antiviral agents. nih.govmdpi.com

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Chemical Research

Chromatographic Techniques for Separation and Quantification in Research Synthesis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of synthetic intermediates like Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester and for quantifying it within reaction mixtures. While specific research-grade HPLC methods for this particular intermediate are not extensively detailed in publicly accessible literature, typical parameters for related compounds and general quality control specifications from commercial suppliers provide a framework for its analysis.

Purity assessment by HPLC is a standard quality control parameter for this intermediate. Commercial suppliers of Zanamivir Azide Triacetate Methyl Ester often specify a purity of greater than 95.0% as determined by HPLC, indicating that this technique is routinely used to resolve the compound from starting materials, by-products, and other impurities.

For the final product, Zanamivir, various HPLC methods have been developed which could be adapted for the analysis of its precursors. These methods often employ reverse-phase columns with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using UV spectrophotometry. The development of a specific and validated HPLC method for this compound would be a crucial component of any research or manufacturing process involving this intermediate, allowing for accurate monitoring of reaction progress and precise determination of purity.

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Typical Value/Condition |

| Purity Specification | >95.0% |

| Instrumentation | High-Performance Liquid Chromatograph |

| Column | C18 or similar reverse-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |

| Detector | UV Spectrophotometer |

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyran ring, the acetyl groups, the methyl ester, and the triacetylated propyl side chain. The chemical shifts, splitting patterns (coupling constants), and integration of these signals would provide detailed information about the connectivity and stereochemistry of the molecule. Similarly, the ¹³C NMR spectrum would show a characteristic peak for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and amide groups, the carbons of the pyran ring, and the aliphatic carbons of the side chain and protecting groups. Although specific data is not published, chemical suppliers confirm that the structure is verified by NMR.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. For this compound (C₁₈H₂₄N₄O₁₀), the expected exact mass would be approximately 456.1492 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the loss of characteristic fragments, such as the acetyl and azide groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the azide group (N₃) typically around 2100 cm⁻¹, the ester and amide carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹, and C-O stretching vibrations.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data/Features |

| ¹H NMR | Signals corresponding to pyran ring, acetyl, methyl ester, and triacetylated propyl protons. |

| ¹³C NMR | Resonances for all 18 carbon atoms, including carbonyls, pyran ring, and side chain carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (approx. 456.41 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for azide (N₃), carbonyl (C=O), and C-O functional groups. |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to research studies)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. For a chiral molecule like this compound, which has multiple stereocenters, single-crystal X-ray diffraction would provide unambiguous proof of its spatial arrangement.

To date, there are no publicly available reports of a crystal structure for this compound. If a suitable single crystal of the compound could be grown, X-ray crystallographic analysis would definitively confirm the relative and absolute configurations of all chiral centers, providing invaluable data for understanding its structure-activity relationship and for ensuring stereochemical purity.

Advanced Analytical Methods for Reaction Monitoring and Process Control

In a modern chemical synthesis setting, advanced analytical methods, often referred to as Process Analytical Technology (PAT), are employed for real-time reaction monitoring and process control. These techniques allow for a deeper understanding of reaction kinetics, impurity formation, and endpoint determination, leading to improved process robustness, yield, and quality.

For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be implemented. By inserting a probe directly into the reaction vessel, the disappearance of starting materials and the appearance of the product and intermediates could be monitored in real-time by tracking characteristic vibrational bands. This would enable precise determination of the reaction endpoint, preventing the formation of impurities due to over-reaction and ensuring process consistency.

Furthermore, online HPLC or Ultra-Performance Liquid Chromatography (UPLC) could be integrated into the process stream. This would allow for the automated sampling and analysis of the reaction mixture at various time points, providing quantitative data on the concentration of reactants, intermediates, and the final product. This level of process understanding and control is crucial for the efficient and reproducible manufacturing of pharmaceutical intermediates.

Biological and Mechanistic Research Applications of Zanamivir Azide Triacetate Methyl Ester in Preclinical Models

Exploration as a Carbohydrate Mimic in Receptor-Ligand Interactions

The structural resemblance of Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester to sialic acid, a key carbohydrate recognized by viral and host proteins, suggests its potential to act as a carbohydrate mimic. However, dedicated studies exploring this property for this specific intermediate are not documented in the available scientific literature.

There is no specific research available that details the molecular recognition of Zanamivir Azide Triacetate Methyl Ester by glycoproteins and lectins. Such studies are crucial for understanding how carbohydrate mimics interact with these key biological molecules, but the research focus has been on the final active drug, Zanamivir.

While Zanamivir is a known inhibitor of viral neuraminidase, a type of glycoside hydrolase, specific investigations into the binding specificity of its precursor, this compound, with a range of glycoside hydrolases have not been reported in the scientific literature.

Investigations as a Glycosidase Inhibitor

As an intermediate in the synthesis of the potent neuraminidase inhibitor Zanamivir, it is plausible that this compound possesses some inhibitory activity against glycosidases. However, formal investigations into this potential are not publicly documented. Some commercial suppliers suggest that the compound blocks the action of the neuraminidase enzyme, thereby preventing the release of newly formed virus particles from infected cells.

Detailed enzymatic inhibition kinetics and mechanism of action studies for this compound as a glycosidase inhibitor are not available in the scientific literature. Therefore, no data on parameters such as IC₅₀, Kᵢ, or the specific mechanism of inhibition (e.g., competitive, non-competitive) can be provided for this compound.

Structure-activity relationship (SAR) studies have been conducted on various derivatives of Zanamivir to understand the functional importance of different chemical groups for neuraminidase inhibition. mdpi.com However, specific SAR studies focusing on this compound and its role in glycosidase inhibition are not available.

Preclinical Antiviral Activity Investigations (in vitro and non-human in vivo models)

There is a lack of specific preclinical in vitro and non-human in vivo studies investigating the antiviral activity of this compound. The available research focuses on the antiviral efficacy of the final compound, Zanamivir, and its various derivatives against influenza viruses. nih.gov For instance, studies on Zanamivir derivatives have demonstrated their potential to inhibit viral replication in both cell cultures and animal models. nih.gov Some vendor information makes general claims about its ability to prevent viral spread in vivo, but this is not substantiated by published preclinical studies.

Inhibition of Viral Neuraminidase Activity and Viral Replication Pathways

This compound is a chemical derivative of Zanamivir, a potent inhibitor of the viral neuraminidase (NA) enzyme. nih.gov The fundamental mechanism of action is rooted in its structural similarity to sialic acid, the natural substrate for the NA enzyme. patsnap.com Influenza viruses utilize the NA enzyme during the final stage of their replication cycle to cleave sialic acid residues from the surface of the host cell, which facilitates the release of newly formed virion particles. patsnap.comnih.gov By blocking this process, neuraminidase inhibitors prevent the virus from spreading to other cells. patsnap.com

The parent compound, Zanamivir, functions by binding with high affinity to the active site of the neuraminidase protein. wikipedia.org This binding action renders the enzyme inactive, effectively trapping the progeny virions on the surface of the infected cell. wikipedia.org This inhibition of viral release disrupts the propagation of the infection within the respiratory tract. patsnap.com As a derivative, this compound is designed around the core pharmacophore of Zanamivir, and its activity is predicated on this same mechanism of competitive, reversible inhibition of the viral neuraminidase enzyme. The azide functional group represents a modification for specific chemical applications, while the triacetate and methyl ester moieties are typically protecting groups used during chemical synthesis.

Broad-Spectrum Antiviral Potential (e.g., Influenza, HIV) in Cellular Assays and Animal Models

The antiviral activity of Zanamivir and its derivatives has been primarily characterized against influenza viruses. The core compound, Zanamivir, demonstrates broad-spectrum efficacy against both influenza A and influenza B virus types. wikipedia.org Its potency has been quantified in numerous preclinical studies, showing significant inhibition of various clinical isolates and laboratory strains. For example, in neuraminidase inhibition assays, Zanamivir shows potent activity against a range of influenza subtypes. nih.gov

Some sources have suggested that Zanamivir may also have potential applications against other viruses, such as Human Immunodeficiency Virus (HIV), by preventing viral entry into host cells. However, this is not its primary and well-documented mechanism of action, which is centered on neuraminidase inhibition for influenza.

The following table summarizes the inhibitory concentrations (IC₅₀) of the parent compound Zanamivir against various influenza virus neuraminidases, illustrating its broad-spectrum potential in preclinical assays.

| Virus Strain/Type | Neuraminidase Subtype | IC₅₀ (nM) |

| Influenza A | N1 | 1.5 |

| Influenza A | N2 | 20 |

| Influenza B | NA | 2.7 |

| Data sourced from studies on Zanamivir's activity against clinical isolates and resistant variants. nih.gov |

Mechanism of Action in Preventing Viral Entry and Spread

The principal mechanism of action for this compound, like its parent compound, is the prevention of viral spread through the inhibition of neuraminidase. wikipedia.org After viral replication within a host cell, newly assembled virions bud from the cell membrane but remain tethered to it via interactions between viral hemagglutinin (HA) and sialic acid receptors on the cell surface. nih.gov Neuraminidase is required to sever this connection, allowing the virus to be released and infect neighboring cells. patsnap.com By inhibiting this enzymatic activity, the compound effectively prevents the spread of the infection. patsnap.com

Recent research into multivalent forms of Zanamivir has uncovered a potential dual mode of action that impacts both viral entry and release. A conjugate linking multiple Zanamivir molecules to a protein scaffold was shown to not only block neuraminidase activity but also to disrupt the initial stages of host-cell binding and fusion by inducing viral aggregation. nih.gov This suggests that while the primary target is neuraminidase for preventing viral spread, derivatives and conjugates of Zanamivir may also interfere with the initial attachment and entry of the virus into host cells. nih.gov

Proteomics Research Applications

The inclusion of an azide (-N₃) group in this compound makes it a valuable tool for chemical proteomics. The azide functions as a bioorthogonal chemical handle, meaning it is chemically inert within complex biological systems but can be made to react selectively with a partner functional group, most commonly an alkyne. mdpi.com This highly specific reaction, known as the azide-alkyne cycloaddition or "click chemistry," allows researchers to attach reporter tags, such as fluorophores or affinity labels (like biotin), to the molecule in a targeted manner. nih.govresearchgate.net

This chemical functionality enables the use of this compound in advanced proteomic studies to investigate its interactions within a cellular context. For instance, a recent study demonstrated the use of copper-free click chemistry to attach a Zanamivir derivative with an azido-terminated linker to a protein, creating a multivalent conjugate for antiviral research. researchgate.net This highlights the practical utility of the azide group for creating complex bioconjugates for mechanistic studies. nih.govresearchgate.net

This compound is well-suited for use as a chemical probe to study protein interactions. By "clicking" a fluorescent dye or a biotin (B1667282) tag onto the azide handle, the molecule can be visualized or isolated. encyclopedia.pub This allows researchers to track the inhibitor's binding to its primary target, neuraminidase, within a complex proteome. Furthermore, such probes can be used in Activity-Based Protein Profiling (ABPP) to identify potential off-target interactions. nih.gov In an ABPP experiment, the probe is introduced to cell lysates or live cells, where it covalently or non-covalently binds to its targets. Subsequent attachment of a reporter tag via click chemistry allows for the identification of these target proteins using methods like mass spectrometry, providing a profile of the proteins that interact with the inhibitor. encyclopedia.pub

The azide group also facilitates the use of this compound in affinity-based proteomics. nih.gov The molecule can be immobilized onto a solid support, such as agarose (B213101) or magnetic beads, via the click reaction. This creates an affinity resin that can be used as "bait" to capture and pull down its specific protein targets from a cell lysate. chemrxiv.org This technique, known as affinity purification or affinity chromatography followed by mass spectrometry, is a powerful method to confirm the intended target of a drug (e.g., neuraminidase) and to discover novel, previously unknown binding partners. rsc.org This approach can provide crucial insights into the broader biological effects and mechanism of action of the compound.

Exploration of Other Preclinical Biological Activities (e.g., Anticancer Effects in Xenograft Models)

Cellular Proliferation and Apoptosis Modulation Studies in Cancer Models

No peer-reviewed studies providing data on the effects of this compound on cellular proliferation or apoptosis in cancer models are currently available.

Mechanism of Antitumor Activity in Preclinical Models

There is no published research detailing the mechanism of any potential antitumor activity of this compound in preclinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Zanamivir Azide Triacetate Methyl Ester and Its Derivatives

Influence of the Azide (B81097) Functional Group on Biological Activity and Chemical Reactivity

The introduction of an azide (N₃) group at the C4-position of the neuraminic acid scaffold is a critical step in the synthesis of zanamivir (B325) and its analogues. While Zanamivir Azide Triacetate Methyl Ester is primarily a synthetic intermediate, the azide group itself imparts specific characteristics that influence its biological and chemical profiles.

From a biological standpoint, the azide group is generally considered a placeholder for the ultimately more functionally active guanidinium (B1211019) group found in zanamivir. In its own right, the azide moiety is a bioisostere of a carboxylate group and can participate in hydrogen bonding, though its contribution to direct neuraminidase inhibition is significantly less potent compared to the guanidinium group. Research on various C4-substituted zanamivir analogues has consistently shown that the guanidinium group provides a crucial electrostatic interaction with a highly conserved negatively charged pocket in the neuraminidase active site, a level of binding affinity that the azide group cannot replicate. nih.gov

Chemically, the azide group is a versatile functional group that serves as a linchpin for introducing diverse functionalities at the C4-position. Its primary role in the context of zanamivir synthesis is as a precursor to the amine group, which is subsequently converted to the guanidinium group. The reduction of the azide to an amine is a high-yielding and stereospecific reaction, preserving the desired configuration at the C4 carbon. nih.gov Furthermore, the azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole-containing zanamivir analogues. However, studies on such triazole derivatives have indicated that they generally exhibit decreased inhibitory activity against influenza neuraminidase compared to zanamivir itself. nih.gov

The reactivity of the azide group also allows for the exploration of other chemical modifications. For instance, it can undergo the Staudinger ligation to form amide bonds, offering another avenue for creating novel zanamivir derivatives. The chemical stability of the azide is sufficient to withstand the other synthetic transformations required for the elaboration of the zanamivir scaffold.

Role of Triacetate and Methyl Ester Moieties in Modulating Bioactivity and Interaction Profiles

The triacetate and methyl ester groups in this compound are protecting groups, strategically employed during synthesis to mask the reactive hydroxyl and carboxylic acid functionalities. However, the concept of utilizing such ester moieties extends into the realm of prodrug design, aimed at improving the pharmacokinetic properties of the final active compound.

Zanamivir itself exhibits poor oral bioavailability due to its high polarity, stemming from the presence of the carboxylic acid, guanidinium, and multiple hydroxyl groups. nih.govcme30.eu Esterification is a common prodrug strategy to increase lipophilicity and enhance membrane permeability. The methyl ester at the C2-position and the triacetate groups on the glycerol (B35011) side chain of this compound significantly increase its lipophilicity compared to the unprotected core.

In the context of a potential prodrug, these ester groups would be designed to be cleaved by esterases in the body to release the active, deprotected form of the drug. Studies on various ester prodrugs of zanamivir have demonstrated that this approach can indeed improve oral absorption. mdpi.com However, the rate and extent of this enzymatic cleavage are critical for achieving therapeutic concentrations of the active drug.

The following table summarizes the intended role of these moieties in a prodrug context, based on general principles of medicinal chemistry:

| Moiety | Intended Function as a Prodrug Component | Rationale |

| Methyl Ester | Increase lipophilicity to enhance passive diffusion across the intestinal membrane. | Masks the polar carboxylic acid group, a major contributor to zanamivir's low oral bioavailability. |

| Triacetate | Further increase overall lipophilicity and protect the glycerol side chain hydroxyl groups. | Acetylation of hydroxyl groups is a well-established method to increase the lipophilicity of polar molecules. |

It is important to note that while these ester groups enhance lipophilicity, they also add steric bulk, which can negatively impact the binding affinity of the molecule to the neuraminidase enzyme if not efficiently cleaved. Therefore, the design of ester-based prodrugs requires a delicate balance between increased bioavailability and the potential for reduced intrinsic activity of the prodrug form. Research on alkoxyalkyl ester derivatives of zanamivir has shown that while oral bioavailability can be improved, the inhibitory activity against H1N1 and H3N2 influenza neuraminidases is often lower than that of zanamivir itself. nih.govmdpi.com

Impact of Stereochemistry on Biological Recognition and Potency

The stereochemistry of zanamivir and its analogues is paramount for their biological activity. The specific three-dimensional arrangement of the functional groups on the dihydropyran ring is precisely complementary to the active site of the influenza neuraminidase enzyme. Any deviation from the correct stereoisomer can lead to a dramatic loss of inhibitory potency.

In this compound, the stereocenter at the C4 position, where the azide group is attached, is of particular importance. The synthesis of zanamivir is designed to be stereoselective, ensuring the correct spatial orientation of the eventual guanidinium group. Molecular modeling studies have shown that the R stereoisomers of certain antiviral compounds fit the asymmetric geometry of their target binding pockets significantly better than the corresponding S stereoisomers. nih.gov This principle holds true for zanamivir, where the precise positioning of the C4-substituent is crucial for optimal interaction with the amino acid residues in the neuraminidase active site.

The introduction of the azide group via a nucleophilic substitution reaction is a critical stereochemical step. The reaction proceeds with an inversion of configuration, and thus the stereochemistry of the starting material dictates the final stereochemistry at C4. Maintaining this stereochemical integrity throughout the synthetic sequence is essential for the biological activity of the final product.

The following table highlights the importance of key stereocenters in zanamivir analogues for neuraminidase inhibition:

| Stereocenter | Importance for Biological Activity | Consequence of Alteration |

| C4 | Correctly orients the guanidinium group (or its azide precursor) for optimal interaction with the enzyme's active site. | Incorrect stereoisomer leads to a significant loss of binding affinity and inhibitory potency. |

| C5 | Positions the N-acetyl group for favorable interactions within the active site. | Modifications or changes in stereochemistry can negatively impact binding. |

| C6 | Determines the orientation of the glycerol side chain, which also contributes to binding. | Alterations can disrupt the overall conformation and reduce inhibitory activity. |

Rational Design Strategies for Optimizing Derivative Properties

The development of zanamivir was a landmark achievement in rational drug design, based on the known structure of the influenza neuraminidase active site. nih.govnih.gov Subsequent research on zanamivir derivatives, including intermediates like this compound, continues to employ rational design principles to address limitations such as poor oral bioavailability and the emergence of drug-resistant viral strains.

One of the primary rational design strategies for derivatives of this compound focuses on its role as a prodrug. The goal is to create molecules that are efficiently absorbed and then converted to the active form of zanamivir in the body. This involves the careful selection of ester groups that balance lipophilicity for absorption with susceptibility to endogenous esterases for activation. For example, linking amino acids to zanamivir via acyloxy ester linkers has been explored to target intestinal peptide transporters, thereby enhancing uptake. mdpi.com

Another key strategy involves modifying the C4-substituent, for which the azide is a versatile precursor. While direct replacement of the guanidinium group often leads to a loss of potency, researchers have explored extending substituents from the guanidino group to interact with less conserved regions of the neuraminidase active site, such as the 150-cavity in group-1 neuraminidases. nih.govresearchgate.net This approach aims to improve the activity spectrum and overcome resistance.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in the rational design of novel zanamivir derivatives. researchgate.netnih.gov These techniques allow for the in silico evaluation of how different functional groups and stereochemical arrangements might affect binding affinity and other properties before undertaking complex chemical syntheses.

The following table summarizes key rational design strategies for zanamivir derivatives:

| Design Strategy | Objective | Example |

| Prodrug Approach | Improve oral bioavailability. | Esterification of the carboxylic acid and hydroxyl groups to increase lipophilicity. mdpi.comnih.gov |

| Modification of C4-Substituent | Enhance potency, broaden activity spectrum, and overcome resistance. | Introduction of extended substituents to interact with the 150-cavity of neuraminidase. nih.govresearchgate.net |

| Bioisosteric Replacement | Modulate physicochemical properties and biological activity. | Replacing the C4-guanidinium group with other functional groups, though this often reduces potency. gpatindia.com |

| Computational Modeling | Predict binding affinity and guide the design of novel inhibitors. | Using QSAR and molecular docking to identify promising new derivatives for synthesis. researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Studies of Zanamivir Azide Triacetate Methyl Ester

Molecular Docking and Dynamics Simulations with Target Macromolecules (e.g., Neuraminidase, Glycosidases)

There are no published studies detailing the molecular docking or molecular dynamics simulations of Zanamivir (B325) Azide (B81097) Triacetate Methyl Ester with neuraminidase or other glycosidases. Research in this area has concentrated on Zanamivir itself to elucidate its binding mechanism within the neuraminidase active site.

For Zanamivir, docking studies have been crucial in understanding its inhibitory activity. These simulations show that Zanamivir forms a stable complex with the active site of neuraminidase, establishing key hydrogen bonds and electrostatic interactions with conserved amino acid residues. For instance, the guanidino group of Zanamivir is known to interact with glutamate (B1630785) and aspartate residues, while its glycerol (B35011) side chain forms hydrogen bonds with other residues within the active site. Molecular dynamics simulations further complement this by providing insights into the stability of these interactions over time and the conformational changes in both the ligand and the protein upon binding.

A hypothetical docking study of Zanamivir Azide Triacetate Methyl Ester would likely predict a different and weaker binding mode compared to Zanamivir, primarily due to the absence of the critical guanidino group and the presence of bulky, charge-neutral acetate (B1210297) and methyl ester groups. The azide group would also introduce different electronic and steric properties that would alter the interaction profile.

Table 1: Hypothetical Comparison of Key Functional Groups and Their Expected Interactions in Neuraminidase Active Site

| Functional Group | Zanamivir | This compound | Expected Interaction with Neuraminidase Active Site |

|---|---|---|---|

| C4-Substituent | Guanidino | Azido (B1232118) | Zanamivir's guanidino group forms strong salt bridges. The azide group is a poor mimic and would not form these key interactions. |

| C1-Substituent | Carboxylate | Methyl Ester | Zanamivir's carboxylate interacts with arginine residues. The methyl ester would lose this ionic interaction. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

No quantum mechanical calculations for this compound have been reported in the literature. Such studies are computationally intensive and are typically reserved for understanding the reactivity and electronic properties of key compounds, such as the final active drug.

For a molecule like this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to determine its molecular orbital energies (HOMO/LUMO), electrostatic potential surface, and partial atomic charges. This information would be valuable for predicting its reactivity in subsequent synthetic steps (e.g., the reduction of the azide to an amine and its conversion to a guanidino group). It would also help in parameterizing the molecule for classical molecular dynamics simulations.

Conformational Analysis and Energy Minimization Studies

Specific conformational analysis and energy minimization studies for this compound are not available. While this compound is a crucial synthetic intermediate, its conformational preferences have not been a subject of published computational investigation.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

There are no QSAR models that include this compound. QSAR studies require a dataset of structurally related compounds with measured biological activity against a specific target. As a synthetic intermediate, this compound is not expected to have significant biological activity as a neuraminidase inhibitor, and thus, it has not been included in such analyses.

QSAR models are extensively used in the development of neuraminidase inhibitors to correlate physicochemical properties or molecular descriptors of a series of Zanamivir analogs with their inhibitory potency. These models help in predicting the activity of novel, unsynthesized compounds and guide the design of more potent inhibitors. The descriptors used in these models often include parameters related to hydrophobicity, electronics, and sterics, which are precisely the features that are different between Zanamivir and its azide triacetate methyl ester precursor.

Future Research Directions and Prospects in Chemical Biology and Medicinal Chemistry

Development of Next-Generation Zanamivir (B325) Derivatives with Enhanced Efficacy or Novel Mechanisms

The continual evolution of influenza viruses and the emergence of drug-resistant strains necessitate the development of new and improved antiviral agents. flintbox.commdpi.com Zanamivir Azide (B81097) Triacetate Methyl Ester serves as an ideal starting point for creating next-generation neuraminidase inhibitors. Research efforts are focused on several key areas:

Overcoming Drug Resistance: Mutations in the viral neuraminidase enzyme can reduce the effectiveness of existing drugs. flintbox.com By modifying the zanamivir scaffold, chemists can design derivatives that form different interactions with the enzyme's active site, potentially circumventing resistance mechanisms. For instance, computational studies have explored how substitutions at various positions on the zanamivir structure could lead to more robust binding. researchgate.net

Novel Mechanisms of Action: Future derivatives could be designed to possess novel or dual mechanisms of action. Research has suggested that neuraminidase may play a role in the early stages of viral entry, not just in the release of new virions. nih.gov Inhibitors designed to target these alternative functions could offer new therapeutic strategies. Furthermore, bifunctional inhibitors that bind to both the active site and adjacent regions, such as the 430-cavity, are being explored to create more potent and resilient drugs. nih.gov

Enhanced Pharmacokinetics: One of the limitations of zanamivir is its low oral bioavailability. rsc.org Derivatives synthesized from Zanamivir Azide Triacetate Methyl Ester could be modified to improve their absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to orally available medications. nih.gov

One promising approach involves creating covalent inhibitors. A new class of difluorosialic acid (DFSA) compounds, designed to form a covalent bond within the enzyme's active site, demonstrates an extremely long residence time, effectively inactivating the enzyme for a much longer duration than previous inhibitors. flintbox.com

| Strategy | Objective | Example/Approach | Reference |

|---|---|---|---|

| Structural Modification | Overcome drug resistance and enhance binding affinity. | Synthesis of C4-triazole analogues; substitution of C1-carboxylate with phosphonate (B1237965) groups. | nih.govnih.gov |

| Covalent Inhibition | Increase duration of enzyme inactivation. | Development of difluorosialic acid (DFSA) compounds that form a covalent complex with neuraminidase. | flintbox.com |

| Bifunctional Inhibitors | Increase potency and combat resistance. | Designing molecules that simultaneously bind to the active site and a secondary site like the 430-cavity. | nih.gov |

| Prodrug Development | Improve oral bioavailability. | Creation of alkoxyalkyl ester derivatives to enhance pharmacokinetic properties. | nih.gov |

Integration into Fragment-Based Drug Discovery and Target Identification Platforms

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach screens small, low-complexity molecules ("fragments") that can be grown or linked to create more potent, drug-like candidates. nih.gov The sialic acid scaffold of this compound is well-suited for FBDD in several ways:

Fragment Library Synthesis: The azide group is a perfect anchor for "click chemistry," a set of highly efficient and specific reactions. tcichemicals.comresearchgate.net This allows for the rapid synthesis of a diverse library of zanamivir-based fragments by attaching various small molecules. These libraries can then be screened against neuraminidase or other biological targets. nih.gov

Target Identification: Zanamivir-derived fragments can be used as chemical probes to identify new biological targets. By observing which proteins these fragments bind to, researchers can uncover novel pathways and potential therapeutic intervention points for various diseases.

Computational FBDD: Combining FBDD with computational methods like molecular docking and molecular dynamics simulations can accelerate the design of novel inhibitors. nih.gov Studies have successfully used this approach to screen virtual fragments, connect them to a sialic acid scaffold, and predict their binding affinities to viral proteins, generating promising lead compound candidates. nih.govresearchgate.net

Applications in Advanced Imaging and Diagnostics through Bioconjugation

The ability to visualize biological processes at the molecular level is crucial for both diagnostics and research. Bioconjugation—the process of linking two molecules to create a new complex—offers a pathway to repurpose this compound for these applications. acs.orgsekisuidiagnostics.com The azide functional group is highly amenable to click chemistry, enabling the straightforward attachment of reporter molecules. tcichemicals.com

Future prospects include:

Fluorescent Probes: Conjugating the zanamivir scaffold to a fluorescent dye, such as rhodamine, can create probes to monitor the binding and internalization of neuraminidase in virus-infected cells. nih.gov This allows for real-time visualization of viral activity.

Radioimaging Agents: Attaching a radionuclide (e.g., Technetium-99m) to the zanamivir molecule can produce a radioimaging agent for use in techniques like SPECT or PET scans. nih.gov This would enable non-invasive, whole-body imaging of viral biodistribution in infected individuals, providing valuable diagnostic information. acs.org

Targeted Drug Delivery: The zanamivir moiety can act as a targeting agent to deliver cytotoxic drugs specifically to infected cells, which express viral neuraminidase on their surface. nih.gov This "magic bullet" approach, demonstrated with zanamivir-porphyrin and zanamivir-tubulysin B conjugates, could lead to more effective therapies with fewer side effects. nih.govresearchgate.net

| Application Area | Conjugated Molecule | Purpose | Reference |

|---|---|---|---|

| Cellular Imaging | Fluorescent Dye (e.g., Rhodamine) | Visually monitor virus-infected cells and track intracellular viral components. | nih.gov |

| In Vivo Diagnostics | Radionuclide (e.g., 99mTc) | Permit whole-body imaging of viral distribution and load. | nih.gov |

| Targeted Therapy | Cytotoxic Drug (e.g., Tubulysin B) | Selectively deliver a therapeutic payload to kill infected cells. | nih.gov |

| Photodynamic Therapy | Photosensitizer (e.g., Porphyrin) | Generate singlet oxygen upon light activation to inactivate the virus. | researchgate.net |

Exploration of this compound as a Scaffold for Diverse Bioactive Molecules

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The sialic acid-like structure of this compound makes it a candidate for such a scaffold. Sialic acids are terminal sugars on cell surface glycoproteins and play critical roles in numerous biological recognition events, from viral infection to cancer metastasis. frontiersin.org

By using the zanamivir core as a starting point, researchers can create libraries of compounds designed to interact with other sialic acid-binding proteins, such as:

Lectins: These are carbohydrate-binding proteins involved in cell adhesion, signaling, and immune responses. Modulating lectin activity with zanamivir-based molecules could have applications in inflammation and oncology.

Other Glycan-Processing Enzymes: Beyond neuraminidase, many other enzymes are involved in the synthesis and modification of glycans. The zanamivir scaffold could be adapted to inhibit these enzymes, offering potential treatments for a range of metabolic and genetic disorders.

Cancer Therapeutics: Aberrant sialylation is a hallmark of cancer and is associated with multidrug resistance. frontiersin.org Molecules derived from the zanamivir scaffold could potentially interfere with these pathways.

Synergistic Approaches with Emerging Technologies in Drug Discovery

The future of drug discovery lies in the integration of multiple disciplines and technologies. This compound is well-positioned to benefit from these synergistic approaches.

Computational Chemistry and AI: The use of molecular docking, quantitative structure-activity relationship (QSAR) models, and molecular dynamics simulations is already guiding the design of new zanamivir derivatives. rsc.orgresearchgate.netnih.gov These computational tools allow researchers to predict the binding affinity and dynamic behavior of novel compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.netresearchgate.net

Combination Therapies: Combining neuraminidase inhibitors with antivirals that have different mechanisms of action is a promising strategy to increase efficacy and combat resistance. nih.gov Studies have shown synergistic effects when combining zanamivir or other neuraminidase inhibitors with drugs targeting viral polymerase (e.g., baloxavir) or hemagglutinin maturation (e.g., nitazoxanide). nih.govnih.gov

High-Throughput Synthesis and Screening: The amenability of this compound to click chemistry facilitates its use in high-throughput synthesis platforms. This allows for the rapid creation of large, diverse chemical libraries that can be quickly screened for activity against a wide array of biological targets.

By leveraging these advanced technologies, the full potential of this compound as a versatile chemical tool can be realized, paving the way for the discovery of new medicines and a deeper understanding of complex biological systems.

Q & A

Q. What are the common synthetic routes for Zanamivir Azide Triacetate Methyl Ester, and how are intermediates characterized?

this compound is synthesized through multi-step routes starting from sialic acid (N-acetylneuraminic acid). Key steps include:

- Esterification and protection : Conversion of sialic acid to its methyl ester, followed by acetylation of hydroxyl groups to form intermediates like tri-O-acetyl oxazoline derivatives .

- Azide introduction : Use of trimethylsilyl azide or azidotrimethylsilane to introduce the azide group at the C4 position, forming intermediates such as azide [5] .

- Reduction and functionalization : Reduction of the azide to an amine using catalysts like Lindlar's catalyst, followed by guanidine incorporation to yield the final product .

Intermediates are characterized via NMR (structural identity), HPLC (purity assessment), and Mass Spectrometry (molecular weight confirmation) .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural elucidation, including stereochemistry and acetyl group positions .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase columns with UV detection .

- X-ray Crystallography : Determines crystal structure and confirms spatial arrangement of functional groups .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns via ESI-MS .

Q. What are the key biological properties of this compound relevant to influenza research?

- Neuraminidase inhibition : Binds to the active site of influenza A/B neuraminidase, blocking viral release from host cells .

- Antiviral activity : Effective against H1N1, H3N2, and influenza B strains, with IC₅₀ values comparable to Zanamivir .

- Enhanced pharmacokinetics : As a prodrug, it exhibits improved oral bioavailability compared to Zanamivir due to esterification and acetylation .

Q. What safety and toxicity profiles have been established for this compound in preclinical studies?

- Acute toxicity : Well-tolerated in animal models at therapeutic doses, with no observed genotoxicity or carcinogenicity .

- Metabolic stability : Studies in rodents show a longer half-life than Zanamivir, but high doses may cause gastrointestinal distress .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in large-scale production?

- Catalyst optimization : Use of trimethylsilyl triflate in cyclization steps improves stereoselectivity and yield (e.g., 76% yield in azide formation) .

- Protecting group strategy : Selective hydrolysis of acetate groups using catalytic NaOMe enhances solubility and simplifies purification .

- Process scalability : GlaxoSmithKline’s protocol demonstrates gram-scale synthesis with an 8.3% overall yield via nine steps, emphasizing reproducibility .

Q. What experimental approaches are used to analyze the inhibitory effects of this compound on mutant neuraminidase variants?

- Enzyme kinetics assays : Measure changes in IC₅₀ values against neuraminidase mutants (e.g., H274Y, E119V) using fluorogenic substrates like 4-MU-NANA .

- Molecular docking : Computational simulations (e.g., AutoDock Vina) predict binding affinity alterations due to active-site mutations .

- Resistance profiling : Comparative studies with oseltamivir carboxylate identify cross-resistance patterns in clinical isolates .

Q. What methodologies are employed to enhance the bioavailability of Zanamivir derivatives through prodrug design?

- Ester prodrug strategies : Conjugation with amino acids (e.g., valine, isoleucine) via α-chloro methyl esters improves intestinal permeability .

- Carrier-mediated transport : Utilize peptide transporters (e.g., hPEPT1) for enhanced absorption, validated via Caco-2 cell monolayers and in situ perfusion models .

- Solubility enhancement : Co-solvent systems (e.g., chloroform-methanol-water) stabilize the compound during in vitro assays .

Q. How can structural modifications of this compound impact its binding affinity to neuraminidase?

- C-6 ether modifications : Introduction of alkyl/aryl ether groups at C-6 (e.g., 121a-d derivatives) alters hydrophobic interactions, enhancing potency against resistant strains .

- Guanidine substitution : Replacing the guanidine group with carboxamide or urea derivatives reduces electrostatic interactions, decreasing activity .

- Azide-to-amine conversion : Critical for restoring neuraminidase binding, as demonstrated by reduced efficacy in azide-retaining analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.